6-(4-Methoxypiperidin-1-yl)nicotinonitrile
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Overview
Description
6-(4-Methoxypiperidin-1-yl)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a methoxypiperidine ring attached to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxypiperidin-1-yl)nicotinonitrile typically involves the reaction of 4-methoxypiperidine with nicotinonitrile under specific conditions. The reaction can be carried out using a variety of solvents, such as dichloromethane or acetonitrile, and may require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxypiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to determine its efficacy in treating various diseases, such as cancer and neurological disorders.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(4-Methoxypiperidin-1-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
6-(4-Methoxypiperidin-1-yl)nicotinonitrile is structurally similar to other compounds containing the methoxypiperidine and nicotinonitrile moieties. Some of these similar compounds include:
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide
These compounds share similar structural features but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-methoxypiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-11-4-6-15(7-5-11)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMBQNHLWQQRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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